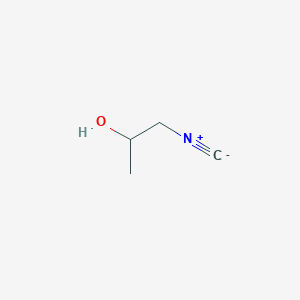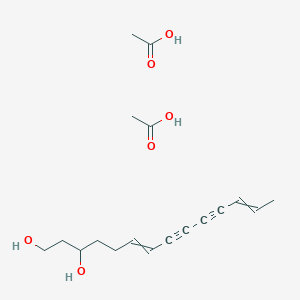
Acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol is a compound with a unique structure characterized by the presence of multiple double and triple bonds along with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol typically involves the use of specific starting materials and reaction conditions to achieve the desired structure. One common method involves the use of alkyne and alkene precursors, which undergo a series of reactions including coupling, oxidation, and reduction to form the final product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters, ethers, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and various substituted compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells. The exact mechanisms can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyunsaturated diols and acetylenic compounds, such as:
- Hexadeca-6,12-dien-8,10-diyne-1,3-diol
- Octadeca-6,12-dien-8,10-diyne-1,3-diol
- Dodeca-6,12-dien-8,10-diyne-1,3-diol
Uniqueness
Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use .
Properties
CAS No. |
89913-46-2 |
|---|---|
Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol |
InChI |
InChI=1S/C14H18O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15;2*1-2(3)4/h2-3,8-9,14-16H,10-13H2,1H3;2*1H3,(H,3,4) |
InChI Key |
CUEASJUKEDIAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC#CC#CC=CCCC(CCO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



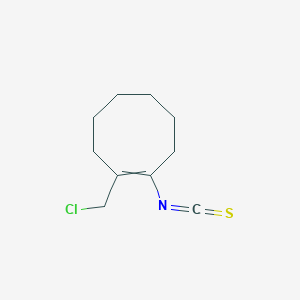

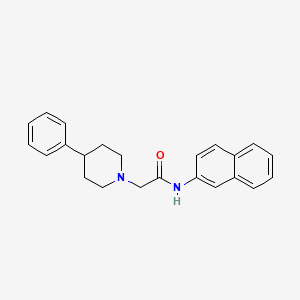
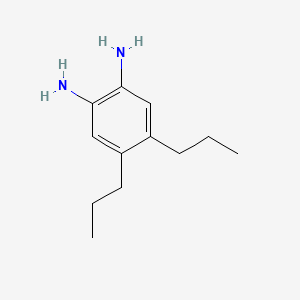

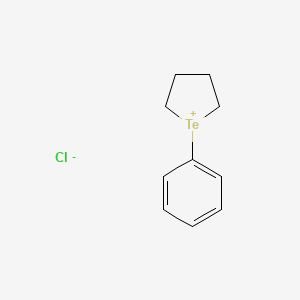
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)

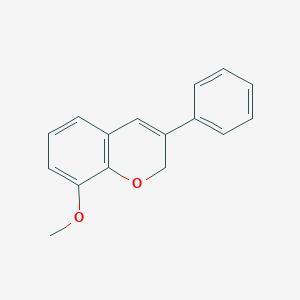
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
